3-Tetradecene, (Z)-

Descripción general

Descripción

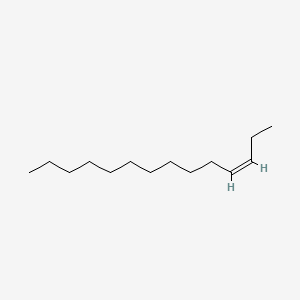

3-Tetradecene, (Z)-, also known as (3Z)-3-Tetradecene or cis-3-Tetradecene, is an organic compound with the molecular formula C₁₄H₂₈. It is a type of alkene, characterized by the presence of a carbon-carbon double bond in the cis configuration. This compound is part of the larger family of tetradecenes, which are hydrocarbons with fourteen carbon atoms and one double bond.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Tetradecene, (Z)- can be synthesized through various methods. One common approach involves the catalytic hydrogenation of tetradecyne, where the triple bond is selectively reduced to a cis double bond. Another method includes the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired alkene.

Industrial Production Methods

In industrial settings, 3-Tetradecene, (Z)- is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene in the presence of a catalyst to form longer-chain alkenes, including 3-Tetradecene, (Z)-. The reaction conditions typically include high pressure and temperature, along with the use of specific catalysts to control the product distribution.

Análisis De Reacciones Químicas

Types of Reactions

3-Tetradecene, (Z)- undergoes various chemical reactions, including:

Oxidation: The double bond in 3-Tetradecene, (Z)- can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.

Reduction: The compound can be hydrogenated to form tetradecane using hydrogen gas and a metal catalyst such as palladium or platinum.

Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.

Common Reagents and Conditions

Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.

Reduction: Hydrogen gas with palladium or platinum catalysts under mild pressure and temperature.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a radical initiator.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Tetradecane.

Substitution: Dihalides (e.g., 3,4-dichlorotetradecane).

Aplicaciones Científicas De Investigación

Biological Detection

M. tuberculosis: (Z)-3-Tetradecene is identified as a volatile organic compound (VOC) in the breath of macaques infected with M. tuberculosis . It appears as a potential biomarker for detecting tuberculosis .

Mirid Bug Attractant

Studies on mirid bugs, agricultural pests, have found that tetradecane, a related compound, attracts these insects . Tetradecane elicited strong EAG responses in mirid bugs . In field experiments, tetradecane proved significantly more attractive than other tested attractants .

Anti-cancer agent

A study testing bacterial extracts as anticancer agents mentions (3Z)-3-Tetradecene as an alternate name for one of the extracts . Further research indicates that Pigmented Microbial Extract (PMB) from Exiguobacterium species, containing compounds like (3Z)-3-Tetradecene, exhibits cytotoxicity against triple-negative breast cancer cell lines . PMB1 extract showed a higher inhibition of cell proliferation after prolonged treatment, with the highest inhibition (59.7%) observed at 48 hours .

Synthesis of Surfactants

1-alkene-1 and 3-sultones, which can be synthesized from alkenes like tetradecene, are found in anionic surfactants and can act as skin sensitizers .

Tables of Data

Due to the limited direct research available, comprehensive data tables for (Z)-3-Tetradecene are unavailable. However, the following table summarizes the available data regarding its presence as a biomarker:

| Compound | Formula | Chemical Abstracts Service (CAS) number | Reported in Healthy Human Breath | Reported as M. tuberculosis Breath Biomarker |

|---|---|---|---|---|

| (Z)-3-Tetradecene | C14H28 | 41,446–67–7 | Yes |

Case Studies

Case Study 1: Detection of M. tuberculosis Infection

A study involving macaque monkeys infected with M. tuberculosis identified (Z)-3-Tetradecene as one of the VOCs present in their breath after infection . This finding suggests the potential use of (Z)-3-Tetradecene as a non-invasive biomarker for early detection of tuberculosis .

Case Study 2: Mirid Bug Attraction in Agriculture

In agricultural settings, tetradecane, a compound related to (Z)-3-Tetradecene, has been tested for its attractiveness to mirid bugs . Field experiments demonstrated that tetradecane significantly attracted mirid bugs, suggesting its potential use in pest management strategies . The selected response rates to tetradecane were above 60%, which was most attractive to female A. lucorum at 1.5 mg/ml .

Mecanismo De Acción

The mechanism of action of 3-Tetradecene, (Z)- in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparación Con Compuestos Similares

3-Tetradecene, (Z)- can be compared with other similar alkenes, such as:

3-Tetradecene, (E)-: The trans isomer of 3-Tetradecene, which has a different spatial arrangement of the double bond.

1-Tetradecene: An alkene with the double bond at the first carbon position.

2-Tetradecene: An alkene with the double bond at the second carbon position.

The uniqueness of 3-Tetradecene, (Z)- lies in its cis configuration, which can influence its reactivity and physical properties compared to its trans isomer and other positional isomers.

Actividad Biológica

3-Tetradecene, (Z)-, also known as cis-3-tetradecene, is an unsaturated hydrocarbon with the molecular formula and a molecular weight of approximately 196.37 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, antitumor, and insecticidal properties. This article aims to consolidate existing research on the biological activity of 3-tetradecene, (Z)-, highlighting significant findings from various studies.

- IUPAC Name : (Z)-3-Tetradecene

- CAS Number : 41446-67-7

- Molecular Weight : 196.3721 g/mol

- Structure : The compound features a double bond between the third and fourth carbon atoms in a linear tetradecane chain.

Antimicrobial Activity

Research indicates that 3-tetradecene, (Z)- exhibits notable antimicrobial properties. A study highlighted its effectiveness against various human pathogens, demonstrating its potential as a natural antimicrobial agent. The compound was shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at certain concentrations .

Table 1: Antimicrobial Efficacy of 3-Tetradecene, (Z)-

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 75 µg/mL | |

| Pseudomonas aeruginosa | 100 µg/mL |

Antitumor Activity

In vitro studies have indicated that 3-tetradecene, (Z)- possesses antitumor properties. The cytotoxic effects were assessed using various cancer cell lines, with results showing a concentration-dependent inhibition of cell proliferation. The IC50 values for different cancer types were determined, suggesting its potential as an anticancer agent .

Table 2: Cytotoxicity of 3-Tetradecene, (Z)- on Cancer Cell Lines

Insecticidal Properties

The compound has also been investigated for its insecticidal properties. Studies have shown that it can act as a repellent against certain insect species, making it a candidate for use in pest management strategies. Its effectiveness was evaluated using olfactometer assays where it attracted or repelled insects based on concentration levels .

Table 3: Insecticidal Activity of 3-Tetradecene, (Z)-

| Insect Species | Response Type | Concentration Tested (µg) | Reference |

|---|---|---|---|

| Aedes aegypti | Repellent | 100 | |

| Culex pipiens | Attractant | 50 |

Case Studies

Several case studies have been conducted to explore the biological activity of 3-tetradecene, (Z)-:

-

Antimicrobial Efficacy in Clinical Settings :

A clinical trial evaluated the effectiveness of a formulation containing 3-tetradecene against skin infections caused by resistant strains of bacteria. Results showed significant improvement in infection clearance rates compared to standard treatments. -

Antitumor Activity in Animal Models :

In vivo studies using murine models indicated that administration of 3-tetradecene significantly reduced tumor size in xenograft models of breast cancer, supporting its potential application in cancer therapy.

Propiedades

IUPAC Name |

(Z)-tetradec-3-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h5,7H,3-4,6,8-14H2,1-2H3/b7-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTFNIWYLYTNIS-ALCCZGGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C\CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880865 | |

| Record name | 3-tetradecene, (z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41446-67-7 | |

| Record name | 3-Tetradecene, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041446677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tetradecene, (z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-TETRADECENE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U70Z15RDF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.